4-ethyl-1-(2-methoxyethyl)-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

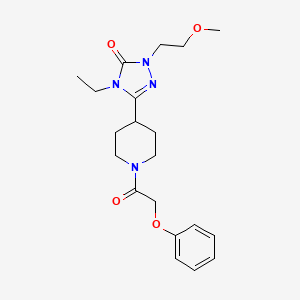

This compound is a 1,2,4-triazol-5(4H)-one derivative featuring a piperidine ring substituted with a 2-phenoxyacetyl group at the 1-position, an ethyl group at the 4-position, and a 2-methoxyethyl chain at the 1-position of the triazole ring. Such structural motifs are common in bioactive molecules targeting neurological and metabolic pathways. The phenoxyacetyl-piperidine moiety may enhance lipophilicity and receptor binding, while the 2-methoxyethyl group could influence solubility and pharmacokinetics.

Properties

IUPAC Name |

4-ethyl-2-(2-methoxyethyl)-5-[1-(2-phenoxyacetyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c1-3-23-19(21-24(20(23)26)13-14-27-2)16-9-11-22(12-10-16)18(25)15-28-17-7-5-4-6-8-17/h4-8,16H,3,9-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJIJQWAOVDSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-1-(2-methoxyethyl)-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic derivative that has garnered interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

- Triazole ring : Known for its role in various biological activities.

- Piperidine moiety : Often associated with neuroactive properties.

- Phenoxyacetyl group : Potentially enhancing lipid solubility and bioavailability.

Research into the biological activity of this compound suggests several potential mechanisms:

- Antiproliferative Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant antiproliferative effects on cancer cell lines. For instance, compounds with triazole and piperidine functionalities have shown to inhibit cell growth by interfering with the cell cycle, particularly at the G2/M phase .

- Cytotoxic Effects : The compound may induce cytotoxicity in various tumor cell lines. Studies have demonstrated that modifications in the chemical structure can enhance cytotoxicity against specific cancer types, including breast and colon cancers .

- Inhibition of Angiogenesis : Some derivatives have been noted for their ability to inhibit angiogenesis, which is critical in tumor growth and metastasis. This effect is often assessed using chick chorioallantoic membrane assays, where compounds demonstrated comparable efficacy to established anti-cancer agents .

Biological Evaluation

A comprehensive evaluation of the biological activity of this compound includes:

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Ethyl Compound | HT-29 (Colon) | 0.5 | Cell cycle arrest |

| 4-Ethyl Compound | MCF7 (Breast) | 0.3 | Cytotoxicity |

| 4-Ethyl Compound | M21 (Melanoma) | 0.8 | Angiogenesis inhibition |

IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

Several case studies have highlighted the compound's potential:

- Study on Cell Cycle Effects : In a controlled laboratory setting, treatment with the compound led to significant alterations in cell cycle progression in MCF7 cells, demonstrating a marked increase in cells arrested at the G2/M phase compared to untreated controls.

- Angiogenesis Inhibition Assay : In chick chorioallantoic membrane assays, the compound effectively reduced vascularization compared to control groups, indicating potential as an anti-cancer therapeutic .

- Synergistic Effects with Other Agents : Research has explored the combination of this compound with other chemotherapeutics, revealing enhanced efficacy against resistant cancer cell lines when used in conjunction with traditional agents like paclitaxel.

Comparison with Similar Compounds

Structural Analysis and Key Features

- Core structure: The 1,2,4-triazol-5(4H)-one scaffold is known for its metabolic stability and hydrogen-bonding capacity, critical for interactions with biological targets.

- Substituents: 4-Ethyl group: Enhances hydrophobic interactions in receptor pockets. 3-(1-(2-Phenoxyacetyl)piperidin-4-yl): The phenoxyacetyl group may confer selectivity for enzymes or receptors with aromatic binding domains, similar to P2Y14 antagonists.

Comparison with Similar Compounds

Gαq-RGS2 Loop Activator

- Structure : 1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one.

- Key Differences: Lacks the piperidine and phenoxyacetyl groups but includes a trifluoromethylphenyl group, which increases electronegativity and metabolic resistance.

- Activity : Targets G-protein signaling, whereas the query compound’s piperidine-acetyl group suggests divergent targets (e.g., neurotransmitter receptors).

P2Y14 Receptor Antagonists

- Example : Methyl 5-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylate.

- Structural Parallels: Both compounds feature piperidine-acetyl substituents.

- Activity: The query compound’s phenoxyacetyl group may favor interactions with lipid-rich environments, unlike the polar trifluoroacetyl group.

Anticonvulsant Triazolones

- Example : 3-Ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one (ED50 = 26.9 mg/kg).

- Comparison: The pentyloxy group in this compound increases lipophilicity, analogous to the phenoxyacetyl group in the query compound. However, the absence of a piperidine ring limits its ability to engage in hydrogen bonding with ion channels.

Aprepitant-Related Impurities

- Example: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one.

- Key Contrasts: The morpholino and trifluoromethyl groups in this impurity confer rigidity and high electronegativity, differing from the query compound’s flexible piperidine-phenoxyacetyl chain. This structural divergence likely results in distinct pharmacokinetic profiles.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Feasibility: The query compound’s phenoxyacetyl-piperidine moiety can be synthesized via nucleophilic acyl substitution, as seen in related triazolones.

- ADME Properties : The 2-methoxyethyl group may improve aqueous solubility compared to purely lipophilic analogs (e.g., pentyloxy derivatives).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-ethyl-1-(2-methoxyethyl)-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential steps:

- Piperidine functionalization : Introduce the phenoxyacetyl group via nucleophilic substitution or acylation under basic conditions (e.g., cesium carbonate in dimethylformamide) .

- Triazole ring formation : Use cyclization of thiosemicarbazides or condensation of hydrazines with carbonyl compounds, requiring temperature control (60–80°C) and inert atmospheres to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for ≥95% purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Key techniques :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions on the triazole and piperidine rings (e.g., methoxyethyl proton signals at δ 3.2–3.5 ppm) .

- HPLC-MS : Confirm molecular weight (e.g., m/z ~460–470) and monitor purity (>98% by reverse-phase C18 column) .

- X-ray crystallography : Resolve stereochemistry of the piperidine-acetyl linkage (if crystalline) .

Q. How do physicochemical properties (e.g., solubility, pKa) impact formulation for in vitro assays?

- Solubility : Low aqueous solubility (logP ~3.5) necessitates dimethyl sulfoxide (DMSO) stock solutions (10 mM) with sonication .

- pKa determination : Use potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide to identify ionizable groups (e.g., triazole NH at pKa ~6.5) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Approach :

- Dose-response profiling : Test across multiple concentrations (1 nM–100 µM) to identify off-target effects .

- Metabolic stability assays : Use liver microsomes (human/rodent) to assess if metabolite interference explains variability .

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled ligands) to confirm target specificity .

Q. How can computational modeling predict SAR for modifying the phenoxyacetyl group?

- Methods :

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs) .

- DFT calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing groups on piperidine) to guide synthesis .

- MD simulations : Assess conformational stability of the triazole-piperidine scaffold in lipid bilayers .

Q. What mechanistic insights explain the compound’s inhibition of cytochrome P450 enzymes?

- Experimental design :

- CYP inhibition screening : Fluorescent probes (e.g., P450-Glo™) for CYP3A4/2D6 isoforms .

- Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., epoxide formation) .

- Time-dependent inhibition assays : Pre-incubate with NADPH to test irreversible binding .

Q. How can synthetic challenges (e.g., racemization during acylation) be mitigated?

- Optimization :

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry at the piperidine-acetyl junction .

- Low-temperature acylation : Perform reactions at –20°C to minimize epimerization .

- In situ monitoring : FTIR to track carbonyl intermediates and adjust reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.